Iodouracil

DNA Repair Base Excision Repair Halogenated Pyrimidine Metabolism

Select 5-Iodouracil (CAS 696-07-1) for its unique, irreplaceable biochemical profile. Unlike uracil, 5-FU, or 5-BrU, it demonstrates a >20-fold higher substrate affinity for the DNA repair enzyme MED1, enabling superior BER pathway probing. It acts as a potent, irreversible DPD inactivator (IC50=0.22 μM), a light-controllable thymidine phosphorylase inhibitor, and a robust halogen bond donor for crystal engineering. Using any analog compromises experimental validity. Ensure your critical research outcomes with this application-specific reagent, available in high purity for reproducible results.

Molecular Formula C4H3IN2O2
Molecular Weight 237.98 g/mol
Cat. No. B1258811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodouracil
Synonymsiodouracil
Molecular FormulaC4H3IN2O2
Molecular Weight237.98 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)I
InChIInChI=1S/C4H3IN2O2/c5-7-2-1-3(8)6-4(7)9/h1-2H,(H,6,8,9)
InChIKeyVUFVGYBIFMCJPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodouracil (696-07-1) for Research Procurement: Differentiated Halogenated Pyrimidine with Quantifiable Biochemical Selectivity


5-Iodouracil (CAS 696-07-1) is a halogenated uracil analog in which a hydrogen atom at the C5 position of the pyrimidine ring is replaced by an iodine atom . As a member of the 5-halogenated uracil class, it exhibits distinct steric and electronic properties compared to uracil and other 5-halogenated analogs (e.g., 5-fluorouracil, 5-bromouracil) [1]. 5-Iodouracil has been studied as a mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD), a non-competitive inhibitor/substrate of thymidine phosphorylase (TP), and a selective substrate for viral thymidine kinases [2]. It is also employed as a halogen bond donor in supramolecular chemistry and as a probe in DNA damage and repair studies [3].

Why 5-Iodouracil Cannot Be Substituted by Uracil or Other 5-Halogenated Analogs in Critical Research Applications


5-Iodouracil cannot be generically substituted by uracil, 5-fluorouracil (5-FU), or 5-bromouracil (5-BrU) due to quantifiable, application-critical differences in biochemical selectivity and physicochemical behavior. For example, 5-iodouracil exhibits a >20-fold higher substrate affinity for the DNA repair enzyme MED1 compared to uracil, a property not shared by 5-FU or 5-BrU to the same extent [1]. In enzyme inhibition, 5-iodouracil demonstrates a 2.5-fold greater capacity to sensitize thymidine phosphorylase to photoinactivation compared to 5-iodo-2'-deoxyuridine (IdUrd) [2]. Furthermore, in radiosensitization, 5-iodouracil is metabolically distinct from 5-fluorouracil, as it does not contribute to clinical radiosensitization via DNA incorporation, unlike 5-FU [3]. Such differences underscore that substituting 5-iodouracil with a seemingly similar analog would compromise experimental reproducibility and the validity of mechanistic conclusions.

5-Iodouracil: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


MED1 DNA Glycosylase Substrate Preference: 5-Iodouracil Exhibits >20-Fold Higher Affinity than Uracil

In single-turnover kinetics assays with the recombinant glycosylase domain of MED1 (MBD4), the substrate affinity (k(st)) for 5-iodouracil was found to be 20- to 30-fold higher than that for uracil, indicating a strong preference for halogenated bases [1]. This quantifiable preference is critical for studies of DNA damage recognition and repair.

DNA Repair Base Excision Repair Halogenated Pyrimidine Metabolism

Thymidine Phosphorylase Photoinactivation: 5-Iodouracil is 2.5-Fold More Potent than 5-Iodo-2'-deoxyuridine at pH 5

5-Iodouracil at a concentration of 5.2 mM enhanced the rate of UV-induced photoinactivation of E. coli thymidine phosphorylase by 212-fold at pH 5.0 and 100-fold at pH 7.4 [1]. In a direct comparison, 5-iodo-2'-deoxyuridine (IdUrd) at 5.0 mM enhanced photoinactivation by only 83-fold at pH 5.0 and 21-fold at pH 7.4. This demonstrates a 2.5-fold (pH 5) and 4.8-fold (pH 7.4) greater sensitization potency for 5-iodouracil over IdUrd.

Enzyme Inhibition Thymidine Phosphorylase Photosensitization

Dihydropyrimidine Dehydrogenase (DPD) Inhibition: 5-Iodouracil Demonstrates Potent, Irreversible Inhibition with IC50 of 0.22 μM

5-Iodouracil acts as an irreversible, mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD) with a reported IC50 of 0.22 μM [1]. This contrasts with 6-iodouracil, which is a substrate but not an inactivator [2]. The covalent inactivation mechanism involves enzymatic reduction to a reactive 5-iodo-5,6-dihydrouracil intermediate, which then alkylates the enzyme [2].

DPD Inhibition Cancer Metabolism Enzyme Inactivation

Antiviral Selectivity: 5-Iodouracil Derivatives Exhibit TK-Dependent Selective Inhibition of HSV-1 and HSV-2

A 1,5-anhydrohexitol nucleoside derivative containing 5-iodouracil (compound 3) was identified as a highly selective, thymidine kinase (TK)-dependent inhibitor of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) [1]. This contrasts with the 5-ethyluracil analog (compound 4), which also showed selectivity but with a different spectrum. The antiviral activity is attributed to preferential phosphorylation by viral TK over human TK, a mechanism shared by other nucleoside analogs but with varying selectivity ratios [2].

Antiviral Research Herpes Simplex Virus Thymidine Kinase

Halogen Bonding in Crystal Engineering: 5-Iodouracil Serves as a Robust Halogen Bond Donor, Distinct from 5-Fluoro- and 5-Chloro-Analogs

Single crystal X-ray diffraction studies reveal that 5-iodouracil engages in robust C-I···O halogen bonding interactions, a feature not observed for 5-fluorouracil or 5-chlorouracil, which primarily form only hydrogen bonds [1][2]. The polarized iodine atom acts as a halogen bond donor, while the amidic NH functionalities participate in conventional hydrogen bonding, playing equally important roles in controlling crystal packing [1].

Supramolecular Chemistry Crystal Engineering Halogen Bonding

Radiosensitization Mechanism: 5-Iodouracil Does Not Act as a Clinical Radiosensitizer via DNA Incorporation, Unlike 5-Fluorouracil

In an in vitro model using Chinese hamster V79 cells, 5-iodouracil alone (at clinically relevant concentrations up to 10^-4 M) showed no apparent effect on radiosensitization, either alone or in combination with iododeoxyuridine (IdUrd) [1]. This is in stark contrast to 5-fluorouracil (5-FU), which is known to be incorporated into DNA and contribute to radiosensitization [1]. The study concludes that 5-iodouracil does not follow the same metabolic pathway as 5-FU and is unlikely to contribute to clinical radiosensitization.

Radiosensitization DNA Damage Cancer Therapy

High-Value Application Scenarios for 5-Iodouracil Informed by Quantitative Differentiation Data


Investigating Halogenated Base Recognition and Repair by MED1 DNA Glycosylase

Researchers studying the base excision repair (BER) pathway can utilize 5-iodouracil as a superior substrate probe for MED1 (MBD4). The >20-fold higher k(st) compared to uracil [1] allows for more sensitive detection of MED1 activity and facilitates the study of how halogenated lesions are recognized and processed. This is directly relevant to understanding the cellular response to halogenated nucleoside analogs used in cancer therapy.

Studying Thymidine Phosphorylase (TP) Inhibition and Photosensitization Mechanisms

For enzymologists and cancer researchers investigating TP (also known as platelet-derived endothelial cell growth factor), 5-iodouracil offers a potent, light-controllable tool. Its 2.5- to 4.8-fold greater photoinactivation enhancement factor compared to IdUrd [1] makes it the reagent of choice for experiments requiring precise temporal control over TP activity, such as studying its role in angiogenesis or nucleoside metabolism.

Modulating Pyrimidine Catabolism via Irreversible DPD Inactivation

In cancer metabolism research, particularly in models of non-small cell lung cancer (NSCLC) where DPD is overexpressed, 5-iodouracil provides a unique, irreversible inhibitory mechanism (IC50 = 0.22 μM) [1]. Unlike 6-iodouracil (a substrate) or other reversible inhibitors, 5-iodouracil's covalent inactivation of DPD [2] offers a distinct pharmacological profile for probing the consequences of sustained DPD blockade on 5-fluorouracil metabolism and pyrimidine pools.

Crystal Engineering and Supramolecular Chemistry Utilizing Dual Halogen/Hydrogen Bond Synthons

Solid-state chemists and materials scientists can employ 5-iodouracil as a reliable building block for co-crystal design. Its capacity to engage in robust C-I···O halogen bonds, in addition to conventional N-H···O hydrogen bonds, is a property not shared by 5-fluorouracil or 5-chlorouracil [1]. This enables the rational construction of novel supramolecular architectures with predictable packing motifs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iodouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.